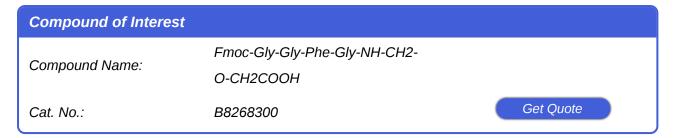


Technical Guide: Spectroscopic and Synthetic Overview of an ADC Linker Intermediate

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Key Component in Antibody-Drug Conjugate Development

This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of **Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH**, a crucial intermediate in the construction of cleavable linkers for Antibody-Drug Conjugates (ADCs). While specific, publicly available experimental spectra for this exact molecule are limited, this document presents representative data and protocols based on established chemical principles and synthesis methodologies for similar peptide-linker conjugates.

Introduction to Fmoc-GGFG-Linker in ADCs

The molecule, **Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH**, serves as a precursor to a protease-cleavable linker used in the targeted delivery of cytotoxic agents to cancer cells. The tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), is designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2][3] The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the N-terminus, essential for solid-phase peptide synthesis.[4][5] The



terminal carboxylic acid on the ether linkage provides a handle for conjugation to a payload molecule.

Representative Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH** based on the known spectral characteristics of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm)	Multiplicity	# of Protons	Assignment
~12.5	br s	1H	Carboxylic Acid (- COOH)
~8.2-8.5	m	4H	Amide (-NH-) protons
7.89	d	2H	Aromatic (Fmoc)
7.72	t	2H	Aromatic (Fmoc)
7.15-7.45	m	9H	Aromatic (Phe & Fmoc)
~4.5	m	1H	α-CH (Phe)
4.2-4.3	m	3H	Fmoc-CH, Fmoc-CH ₂
~4.1	S	2H	-O-CH2-COOH
~3.7-3.9	m	8H	α-CH ₂ (Gly x 4)
2.95 & 3.10	dd	2H	β-CH2 (Phe)

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)



Chemical Shift (ppm)	Assignment	
~168-173	Carbonyls (Amides, Carboxylic Acid)	
~144	Aromatic (Fmoc)	
~141	Aromatic (Fmoc)	
~137	Aromatic (Phe)	
~129	Aromatic (Phe)	
~128	Aromatic (Phe)	
~127.5	Aromatic (Fmoc)	
~127	Aromatic (Fmoc)	
~125	Aromatic (Fmoc)	
~120	Aromatic (Fmoc)	
~68	-O-CH₂-COOH	
~66	Fmoc-CH ₂	
~55	α-C (Phe)	
~47	Fmoc-CH	
~43	α-C (Gly)	
~37	β-C (Phe)	

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies



Frequency (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (Carboxylic Acid), N-H stretch (Amide)
~3060	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1740	Strong	C=O stretch (Fmoc urethane)
~1720	Strong	C=O stretch (Carboxylic Acid)
~1650	Strong	Amide I (C=O stretch)
~1540	Strong	Amide II (N-H bend, C-N stretch)
~1250	Strong	C-O stretch (Ether, Carboxylic Acid)
~740, 760	Strong	Aromatic C-H bend (Fmoc)

Experimental Protocols

The synthesis of **Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH** is typically achieved through a combination of solid-phase peptide synthesis (SPPS) and subsequent solution-phase conjugation.

Solid-Phase Synthesis of Fmoc-Gly-Gly-Phe-Gly-OH

This protocol outlines the manual synthesis of the tetrapeptide portion on a Wang resin.

- Resin Swelling: Swell Wang resin (pre-loaded with Fmoc-Gly) in N,N-dimethylformamide (DMF) for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group from the terminal glycine.
- Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM, 3x), and DMF (3x).



- · Amino Acid Coupling:
 - In a separate vessel, dissolve Fmoc-Phe-OH (3 eq.), HCTU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
 - Add the activation mixture to the resin and agitate for 2 hours.
- Washing: Wash the resin as described in step 3.
- Repeat Synthesis Cycle: Repeat steps 2-5 for the coupling of Fmoc-Gly-OH twice more to complete the tetrapeptide sequence.
- Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
- Cleavage from Resin:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and
 2.5% triisopropylsilane (TIS) for 2 hours.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide in cold diethyl ether.
 - Centrifuge, decant the ether, and dry the peptide pellet.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Linker Conjugation

This solution-phase step attaches the ether-containing linker moiety.

- Activation of Peptide: Dissolve the purified Fmoc-Gly-Gly-Phe-Gly-OH in DMF and add HBTU (1.1 eq.) and DIPEA (2.2 eq.). Stir for 20 minutes.
- Conjugation: In a separate flask, dissolve H₂N-CH₂-O-CH₂COOH (1.2 eq.) in DMF with DIPEA (1.2 eq.). Add this solution to the activated peptide mixture.



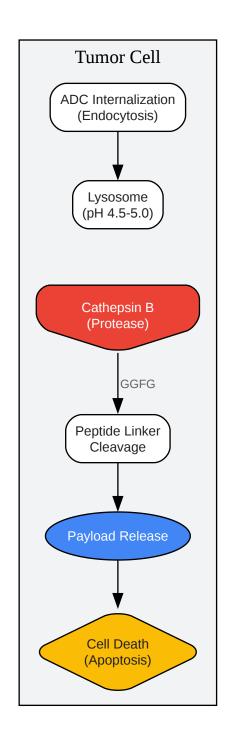
- Reaction: Allow the reaction to proceed overnight at room temperature.
- Workup and Purification:
 - Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
 - Purify the final product by flash chromatography or RP-HPLC.

Visualization of Workflow and Mechanism

The following diagrams illustrate the general workflow for ADC synthesis and the intracellular cleavage mechanism of the GGFG linker.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).





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Caption: Mechanism of payload release via Cathepsin B cleavage of the GGFG linker.

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